5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTP or BTPy and is a boronic acid derivative of pyridine.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is not well understood. However, it is believed that the boronic acid group present in the compound can form reversible covalent bonds with certain biomolecules, such as sugars and amino acids. This property has been utilized in the development of boronic acid-based sensors for the detection of glucose in blood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity. This makes it a suitable candidate for use in various biological applications.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in lab experiments include its high purity, ease of synthesis, and non-toxicity. The compound also exhibits good stability and can be stored for long periods without degradation. However, the limitations of using this compound include its limited solubility in water and certain organic solvents, which can make it difficult to use in certain applications.
Future Directions
There are several future directions for the use of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in scientific research. One potential application is in the development of boronic acid-based sensors for the detection of other biomolecules, such as amino acids and nucleotides. The compound can also be used in the synthesis of new boron-containing polymers with unique properties. Additionally, research can be done to explore the potential use of this compound in the development of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, this compound is a boronic acid derivative of pyridine that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a multi-step process and exhibits good stability and non-toxicity. Although the mechanism of action and physiological effects of the compound are not well understood, it has been extensively studied for its potential applications in the synthesis of organic compounds, development of sensors, and materials science. Further research can be done to explore the potential use of this compound in various applications.
Scientific Research Applications
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been extensively studied for its potential applications in various fields of scientific research. It is commonly used in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has also been used in the development of fluorescent sensors for the detection of metal ions and in the synthesis of boron-containing polymers.
properties
IUPAC Name |
5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(13)7-14-9/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIMZGXYHAJOOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693490 | |
Record name | 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
652148-98-6 | |
Record name | 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652148-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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